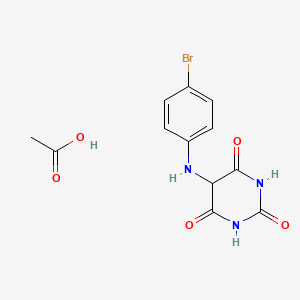
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a combination of acetic acid and a diazinane ring substituted with a bromoanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 4-bromoaniline with a diazinane derivative in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts such as PPh3 can enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted diazinane derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromoanilino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The diazinane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-5-(4-bromoanilino)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
- 5-(4-bromoanilino)-3-methyl-5-oxopentanoic acid
Uniqueness
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and the presence of both acetic acid and diazinane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6972-21-0 |
|---|---|
Fórmula molecular |
C12H12BrN3O5 |
Peso molecular |
358.14 g/mol |
Nombre IUPAC |
acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H8BrN3O3.C2H4O2/c11-5-1-3-6(4-2-5)12-7-8(15)13-10(17)14-9(7)16;1-2(3)4/h1-4,7,12H,(H2,13,14,15,16,17);1H3,(H,3,4) |
Clave InChI |
GGSPMLYRJFADIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1NC2C(=O)NC(=O)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


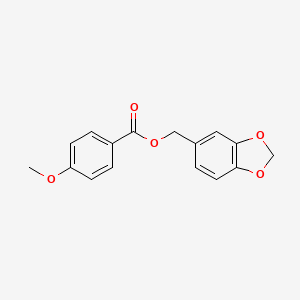

![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
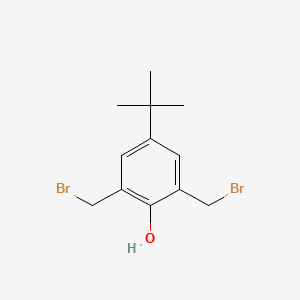
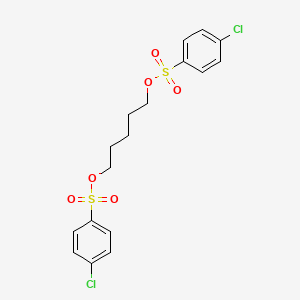
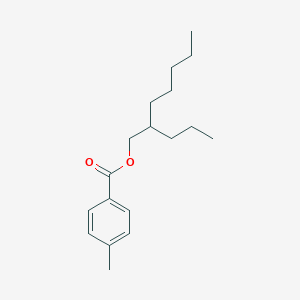
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
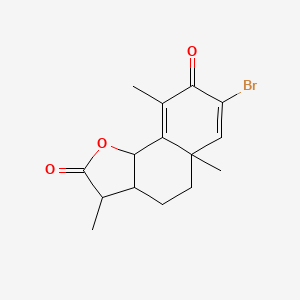
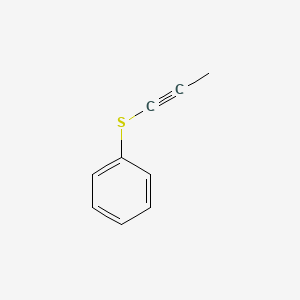
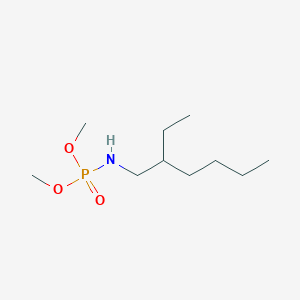
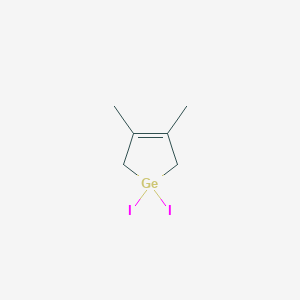

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)

